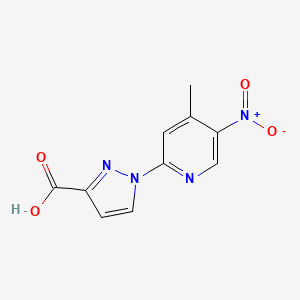
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N4O4 and a molecular weight of 248.19 g/mol . This compound is characterized by the presence of a pyrazole ring fused with a pyridine ring, which is substituted with a methyl and nitro group. It is primarily used in research and development for its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with commercially available 4-methyl-5-nitropyridine-2-amine.
Final Product: The intermediate is then cyclized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(4-Methyl-5-nitropyridin-2-yl)ethanone : This compound has a similar pyridine ring but differs in the functional groups attached.
- 2-(4-Methyl-5-nitropyridin-2-yl)ethanol : This compound has an ethanol group instead of a pyrazole ring.
Propiedades
Fórmula molecular |
C10H8N4O4 |
|---|---|
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
1-(4-methyl-5-nitropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N4O4/c1-6-4-9(11-5-8(6)14(17)18)13-3-2-7(12-13)10(15)16/h2-5H,1H3,(H,15,16) |
Clave InChI |
NHHGHRNFJJVDGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)

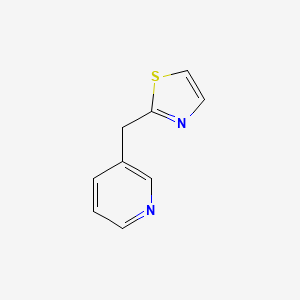
![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
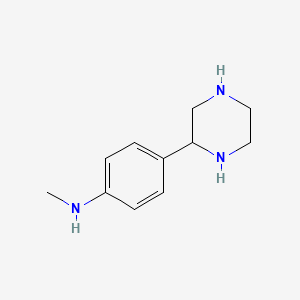
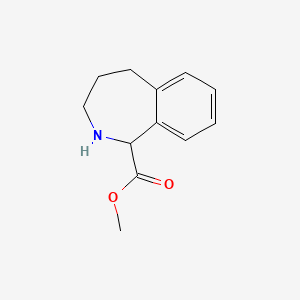

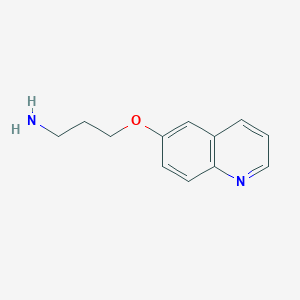
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
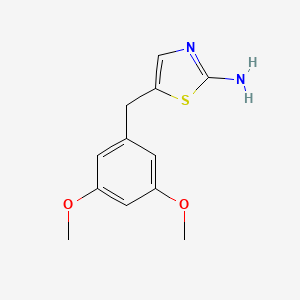
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)

